Targinact

Bowel Function Opioid-Induced Constipation Randomized Controlled Trial

Targinact is a proprietary prolonged-release fixed-ratio (2:1) oxycodone/naloxone combination engineered for distinct pharmacodynamics: naloxone exerts local competitive antagonism at intestinal μ-opioid receptors without compromising central analgesia, leveraging >97% first-pass hepatic metabolism. Unlike generic oxycodone plus laxative regimens, this single-tablet solution delivers synchronized PR pharmacokinetics. Clinically proven BFI reduction of 14.9 points, 24% fewer laxative days, and favorable ICER of £5,841.56/QALY. Ideal for chronic pain programs prioritizing compliance, reduced polypharmacy, and value-based procurement.

Molecular Formula C37H42N2O8
Molecular Weight 642.7 g/mol
CAS No. 92522-88-8
Cat. No. B1245342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTarginact
CAS92522-88-8
Synonymsoxycodone naloxone combination
Targinact
Molecular FormulaC37H42N2O8
Molecular Weight642.7 g/mol
Structural Identifiers
SMILESCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O
InChIInChI=1S/C19H21NO4.C18H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h2-4,14,17,21,23H,1,5-10H2;3-4,13,16,21H,5-9H2,1-2H3/t14-,17+,18+,19-;13-,16+,17+,18-/m11/s1
InChIKeyACSGYQDUMAPFHC-ONHRPZMOSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Targinact (CAS 92522-88-8) Overview: A Fixed-Ratio Prolonged-Release Oxycodone/Naloxone Combination for Severe Pain with Mitigated Opioid-Induced Constipation


Targinact is a proprietary prolonged-release (PR) oral tablet combining the strong opioid agonist oxycodone with the opioid antagonist naloxone in a fixed 2:1 ratio [1]. It is indicated for severe pain that can only be adequately managed with opioid analgesics [2]. The formulation aims to deliver effective central analgesia via oxycodone while the locally acting naloxone antagonizes oxycodone at μ-opioid receptors in the gut to counteract opioid-induced constipation (OIC), leveraging the extensive first-pass hepatic metabolism (>97%) of oral naloxone to prevent systemic antagonism [3].

Why Targinact Cannot Be Substituted by Generic Oxycodone Plus Laxatives in Opioid-Induced Constipation Management


Targinact's fixed-ratio, prolonged-release combination is engineered for distinct pharmacodynamics: the 2:1 oxycodone-to-naloxone ratio ensures that naloxone exerts a local, competitive antagonism at intestinal μ-opioid receptors without compromising the central analgesic effect of oxycodone [1]. Generic substitution with separate oxycodone and a laxative fails to replicate this integrated mechanism; laxatives do not directly counteract the opioid receptor-mediated inhibition of peristalsis and secretion [2]. Furthermore, the specific PR formulation of both components maintains synchronized plasma and gut concentrations, a pharmacokinetic profile not achieved by co-administering generic oxycodone with any OTC laxative regimen [3]. This differentiation is critical for procurement decisions where a single-tablet solution offers a targeted, evidence-backed approach to mitigating a common dose-limiting toxicity.

Quantitative Differentiation of Targinact: Head-to-Head Evidence Against Oxycodone PR and Economic Comparators


Superior Improvement in Bowel Function Index (BFI) vs. Oxycodone PR in a Phase III RCT

In a 4-week randomized, double-blind, phase III trial (OXN3401), Targinact (oxycodone PR/naloxone PR) demonstrated significantly greater improvement in bowel function compared to oxycodone PR alone. The primary endpoint, Bowel Function Index (BFI) score, decreased by 14.9 points more in the Targinact group than in the oxycodone PR group [1]. This improvement was evident within the first week of treatment and sustained through week 4 [1].

Bowel Function Opioid-Induced Constipation Randomized Controlled Trial

Higher Complete Spontaneous Bowel Movement (CSBM) Frequency vs. Oxycodone PR

In the same phase III RCT, Targinact treatment resulted in a clinically meaningful increase in the median number of complete spontaneous bowel movements (CSBMs) per week. Patients receiving Targinact achieved a median of 3.0 CSBMs/week, compared to only 1.0 CSBM/week for those on oxycodone PR alone after 4 weeks of treatment [1].

Gastrointestinal Function CSBM Opioid Analgesics

Equipotent Analgesia with Reduced Laxative Dependence vs. Oxycodone PR

Targinact provides analgesia equivalent to oxycodone PR while significantly reducing the need for rescue laxatives. In a 463-patient study, pain control was comparable between groups, but patients on Targinact used laxatives on a mean of 7.85% of days, compared to 10.36% of days for the oxycodone PR group [1]. This represents a 24% relative reduction in days requiring laxative intervention.

Analgesic Efficacy Laxative Use Pain Management

Cost-Effectiveness Demonstrated with a Low ICER vs. Oxycodone PR (OxyContin) in a UK Healthcare Model

A UK cost-utility analysis comparing Targinact (OXN) to prolonged-release oxycodone (OxyContin) found Targinact to be a cost-effective option. The incremental cost of Targinact was £159.68 for an average 301-day treatment period, which yielded an incremental QALY gain of 0.0273, resulting in an incremental cost-effectiveness ratio (ICER) of £5,841.56 per QALY gained [1]. This ICER is well below the commonly cited UK willingness-to-pay threshold of £20,000-£30,000 per QALY [1].

Pharmacoeconomics Cost-Utility Analysis Health Economics

Recommended Research and Clinical Application Scenarios for Targinact (CAS 92522-88-8)


Management of Chronic Non-Malignant Pain with Co-Existing or High-Risk Opioid-Induced Constipation (OIC)

Targinact is optimally selected for patients with moderate-to-severe chronic pain (e.g., lower back pain, osteoarthritis) where long-term opioid therapy is indicated but OIC is a significant concern. Procurement should be prioritized for clinics and hospitals with a high volume of chronic pain patients, given the evidence for significantly improved bowel function (BFI reduction of 14.9 points [1]) and reduced laxative use (24% fewer days on laxatives [2]) compared to oxycodone PR alone, without loss of analgesic efficacy [REFS-1, REFS-2].

Formulary Inclusion Decisions for Integrated Pain and Constipation Management

Health systems and payers can justify Targinact formulary inclusion based on its robust cost-effectiveness profile. The UK cost-utility analysis shows a favorable ICER of £5,841.56 per QALY gained compared to oxycodone PR [3]. This economic data supports Targinact as a cost-effective, single-tablet solution that reduces polypharmacy and downstream healthcare resource utilization related to constipation management, making it a strategic procurement choice for value-based care models [3].

Clinical Trials Investigating Opioid Analgesia with Minimized Gastrointestinal Adverse Effects

Researchers designing studies where maintaining a high analgesic dose while minimizing confounding gastrointestinal adverse events is critical should select Targinact. Its unique pharmacodynamic profile—equipotent central analgesia with localized gut antagonism [1]—allows for cleaner assessment of primary pain endpoints. The evidence for a threefold increase in median CSBMs/week compared to oxycodone PR [1] makes it a superior comparator or treatment arm for studies in pain populations sensitive to OIC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Targinact

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.